molecular formula C9H9N3O2S B4956371 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B4956371
M. Wt: 223.25 g/mol
InChI Key: YSYHZYFGSDLXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This carboxamide belongs to a class of molecules featuring a central core structure that integrates isoxazole and thiazole rings, a combination known to be of significant interest in medicinal chemistry. Similar compounds, such as the closely related leflunomide analogs, have been identified as potent disease-modifying agents, particularly in immunomodulation research for conditions like rheumatoid arthritis . The structural motif of linking a substituted isoxazole to a substituted thiazole via a carboxamide bridge is a recognized strategy in the development of novel immunomodulating and anti-inflammatory drugs . As a research chemical, this compound serves as a valuable building block and a candidate for investigating new biological pathways. It is intended for use in in vitro assays to study its potential mechanisms of action, which may involve interaction with various enzymatic targets or signaling pathways associated with inflammation and immune response. Researchers can utilize this compound to explore structure-activity relationships (SAR) within this promising chemical class. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-4-15-9(10-5)11-8(13)7-3-6(2)14-12-7/h3-4H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYHZYFGSDLXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the isoxazole ring can be formed through the reaction of hydroxylamine with β-diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 4-methylthiazol-2-yl group undergoes nucleophilic substitution under basic conditions. For example, the methyl group at position 4 of the thiazole can be replaced via bromination, enabling further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
α-BrominationNBS (1.1 eq), Et₂O, NH₄OAc (cat.), rt, 30–60 min4-(bromomethyl)thiazol-2-yl intermediate~85%

This intermediate reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives. For instance:

  • Reaction with thiocarbamoylpiperidine yields cyclized thiazole-piperidine conjugates .

Oxidation of the Isoxazole Methyl Group

The 5-methyl group on the isoxazole ring is susceptible to oxidation under mild conditions:

ReagentConditionsProductNotesReference
KMnO₄H₂O, 60°C, 2 hr5-carboxyisoxazole-3-carboxamideOver-oxidation to carboxylic acid
H₂O₂AcOH, 50°C, 4 hr5-hydroxymethylisoxazole-3-carboxamidePartial oxidation to alcohol

Reduction of the Isoxazole Ring

The isoxazole ring can be reduced to form β-aminoketone derivatives, though this destabilizes the heterocycle:

ReagentConditionsProductYieldReference
LiAlH₄THF, reflux, 6 hrPartially reduced β-aminoketone~40%

Amide Bond Formation

The carboxamide group participates in coupling reactions with amines via activation by reagents like HBTU:

ReagentsConditionsProductApplicationReference
HBTU, DIPEADMF, rt, 1–2 dN-aryl/alkyl derivativesAntitubercular analogs

Thiazole Ring Formation

The thiazole moiety is synthesized via cyclization of α-bromo ketones with thioureas:

SubstrateReagents/ConditionsProductYieldReference
α-bromo ketone4-thiocarbamoylpiperidine, EtOH, reflux, 2 hrThiazole-piperidine conjugate~75%

Side Reactions and Byproducts

  • Polybromination : Excess NBS leads to polybrominated byproducts at the thiazole methyl group .

  • Imine Formation : Spontaneous imine formation occurs during coupling reactions with primary amines, likely due to autoxidation .

Mechanistic Insights

  • Bromination : Radical-mediated bromination at the methyl group proceeds via NBS-initiated hydrogen abstraction .

  • Oxidation : The methyl-to-carboxylic acid pathway involves sequential hydroxylation and ketone formation .

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates high-purity product .

  • Catalysis : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 2 hr for cyclization).

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of isoxazole and thiazole exhibit notable antibacterial properties. For instance, compounds that incorporate both thiazole and isoxazole frameworks have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of substituted thiazole derivatives, it was found that certain compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results were quantified using Minimum Inhibitory Concentration (MIC) assays, demonstrating that some derivatives had MIC values as low as 3.9 μg/mL, indicating potent antibacterial activity .

Compound NameConcentration (mM)Zone of Inhibition (mm)
5-Methyl Compound A810.5
5-Methyl Compound B7.59
5-Methyl Compound C76

Antitubercular Applications

The compound has been identified as a promising candidate in the fight against tuberculosis (TB). A series of studies have focused on its activity against Mycobacterium tuberculosis, particularly in overcoming drug resistance.

Structure-Activity Relationship (SAR)

Research conducted on various substituted isoxazole-3-carboxamides revealed that modifications to the thiazole ring significantly impacted their antitubercular efficacy. For example, compounds with specific substitutions showed enhanced activity while evading efflux mechanisms commonly associated with drug resistance .

Compound IDIC50 (μM)Activity Level
Compound 1110Moderate
Compound 2<20High
Compound 3>200Low

Anticancer Potential

Emerging studies suggest that the compound may also possess anticancer properties. The isoxazole scaffold is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies utilizing cancer cell lines have demonstrated that certain derivatives of isoxazole-thiazole compounds can significantly reduce cell viability. For instance, one study reported a decrease in viability of Caco-2 cells by approximately 39.8% when treated with a related compound .

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Research Findings and Implications

Challenges and Opportunities

  • Gaps in Data: Limited pharmacological data for the target compound necessitate further studies on cytotoxicity, metabolic stability, and target profiling.
  • Rational Design : Crystal structures of targets like PyrG () enable structure-based optimization of the carboxamide scaffold .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Isoxazole-3-carboxamide 5-Methyl, 4-methylthiazol-2-yl Hypothesized antimicrobial/immunomodulatory
Leflunomide Isoxazole-4-carboxamide 5-Methyl, 4-(trifluoromethyl)phenyl Immunosuppressant
7947882 Thiophene-2-carboxamide 5-Methyl, 4-nitrophenyl Antitubercular (PyrG inhibitor)
Compound 25 () Isoxazole-benzamide 3-Methylisoxazole, nitrophenyl Cancer/viral infection candidate

Biological Activity

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article synthesizes existing research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and thiazole moieties, which are known to contribute significantly to its biological properties. The presence of a methyl group at the 4-position of the thiazole ring enhances the compound's activity by improving its electronic properties and solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole and isoxazole moieties enhance the compound's effectiveness against various pathogens, including resistant strains of bacteria. The compound's mechanism of action appears to involve interference with bacterial protein synthesis, leading to cell death.

Antitubercular Activity

A notable area of research focuses on the compound's antitubercular properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. In a study evaluating a series of substituted thiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antitubercular agents. This suggests that modifications to the thiazole moiety can enhance activity against tuberculosis.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound reveal critical insights into how structural modifications influence biological activity. Key findings include:

  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring significantly affect potency. For instance, compounds with electron-donating groups at specific positions showed enhanced activity against M. tuberculosis.
  • Isoxazole Core : Retaining the isoxazole core while modifying the thiazole moiety is crucial for maintaining biological activity. The pharmacophore associated with this structure plays a vital role in binding interactions with target proteins.

Case Studies

  • Study on Antitubercular Efficacy : A recent investigation demonstrated that this compound exhibited potent inhibitory effects on both replicating and non-replicating forms of M. tuberculosis. The study highlighted its potential as a lead compound for developing new antitubercular therapies .
  • Antimicrobial Spectrum : Another study assessed the antimicrobial spectrum of this compound against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Data Summary

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntitubercular< 1
This compoundAntimicrobial< 10

Q & A

Basic: What are the optimized synthetic routes for 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide, and how can yield discrepancies be addressed?

Answer:
The compound is synthesized via a nucleophilic acyl substitution reaction. A validated method involves reacting 5-methylisoxazole-3-carboxylic acid chloride with 4-methylthiazol-2-amine in acetonitrile at room temperature. Key steps include:

  • Reagent Ratios : Stoichiometric equivalence (1:1 molar ratio) of acid chloride and amine .
  • Solvent Selection : Acetonitrile is preferred due to its polarity and inertness, minimizing side reactions .
  • Yield Optimization : Initial yields (e.g., 60% in related syntheses) can be improved by slow crystallization (e.g., toluene evaporation) or column chromatography .
  • Troubleshooting : Low yields (e.g., 18% in analogous compounds) may arise from poor solubility or competing hydrolysis; using anhydrous conditions or catalytic bases (e.g., triethylamine) can mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide
Reactant of Route 2
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5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide

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